4,4-Dimethoxy-2-butenal

Description

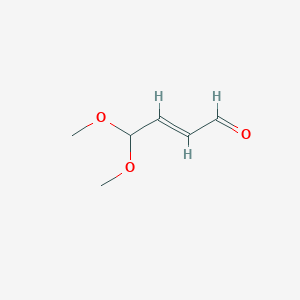

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-dimethoxybut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFHAFJGQZSFKT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C=C/C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-49-6 | |

| Record name | Fumaraldehyde mono(dimethylacetal) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethoxy-2-butenal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4,4-Dimethoxy-2-butenal, with the molecular formula C₆H₁₀O₃, is an α,β-unsaturated aldehyde that holds significant potential as a versatile intermediate in organic synthesis.[1] Its unique structural combination of a reactive aldehyde, a conjugated double bond, and a protected aldehyde in the form of a dimethyl acetal makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and its applications, particularly in the realm of natural product synthesis and drug discovery. While extensive data is available for its precursor, 4,4-dimethoxy-2-butanone, this guide will focus on the butenal, a compound that, despite its utility, has less documented experimental data. This necessitates a careful consideration of both reported and predicted properties to fully appreciate its synthetic potential.

Physicochemical Properties: A Blend of Reactivity and Stability

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

Core Physical Characteristics

While some experimental physical properties of this compound are not widely reported in the literature, we can compile a table of known and calculated values to guide its handling and application.[1]

| Property | Value/Information | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Predicted to be a liquid at room temperature | [1] |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Density | Data not available | |

| Polar Surface Area | 35.53 Ų (calculated) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.36 (calculated) | [1] |

The calculated low LogP value suggests that this compound possesses moderate hydrophilicity.[1] The polar surface area is indicative of a molecule with the potential for moderate membrane permeability. The absence of experimental data for key properties like boiling and melting points highlights a gap in the comprehensive characterization of this compound.[1]

Spectroscopic Profile: Elucidating the Molecular Structure

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (CHO): Expected to appear as a doublet in the downfield region (δ 9.0-10.0 ppm) due to the deshielding effect of the carbonyl group, with coupling to the adjacent vinyl proton.[1]

-

Vinyl Protons (-CH=CH-): Two distinct signals are expected in the region of δ 6.0-7.5 ppm. The proton alpha to the carbonyl group will be further downfield than the beta proton. The coupling constant between these protons would be indicative of the (E)-stereochemistry.

-

Acetal Proton (-CH(OCH₃)₂): A triplet is anticipated around δ 4.5-5.0 ppm, coupled to the adjacent methylene protons.

-

Methoxy Protons (-OCH₃): A singlet integrating to six protons is expected around δ 3.2-3.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.[1]

-

Vinyl Carbons (-C=C-): Two signals in the olefinic region (δ 120-160 ppm).[1]

-

Acetal Carbon (-C(OCH₃)₂): A signal around δ 100-110 ppm.[1]

-

Methoxy Carbons (-OCH₃): A signal around δ 50-60 ppm.[1]

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an α,β-unsaturated aldehyde.[1]

-

C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

-

C-O Stretch (Acetal): Strong bands in the fingerprint region, typically between 1050-1150 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 130.[1]

-

Key Fragmentation Patterns: Loss of a methoxy group (-OCH₃) to give a fragment at m/z 99, and loss of the acetal side chain are anticipated fragmentation pathways.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the α,β-unsaturated system, and the dimethyl acetal.

Reactivity Profile

Caption: Key reaction pathways of this compound.

-

Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Reduction: The aldehyde can be selectively reduced to an alcohol using reagents such as sodium borohydride. More powerful reducing agents like lithium aluminum hydride will likely reduce both the aldehyde and the double bond.[1]

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in reactions such as Wittig olefination and Grignard reactions.[1]

-

Michael Addition: The conjugated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles to the β-carbon.

-

Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in Diels-Alder cycloadditions.

-

Acetal Hydrolysis: The dimethyl acetal is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. This allows for the selective deprotection to reveal a second aldehyde functionality, making this compound a masked dialdehyde equivalent.

Synthesis of this compound: A Step-by-Step Approach

The most common and practical synthesis of this compound involves the oxidation of its precursor, 4,4-dimethoxy-2-butanone.[1]

Synthesis of the Precursor: 4,4-Dimethoxy-2-butanone

The synthesis of 4,4-dimethoxy-2-butanone is well-established and typically proceeds via a Claisen-Schmidt condensation followed by acetalization.

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Condensation: To the freshly prepared sodium methoxide solution, add a mixture of acetone and methyl formate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acetalization and Work-up: Cool the reaction mixture in an ice bath and slowly add a solution of concentrated sulfuric acid in methanol. After the addition, allow the mixture to warm to room temperature and stir for several hours. Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Purification: Filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4,4-dimethoxy-2-butanone.

Oxidation to this compound

The conversion of 4,4-dimethoxy-2-butanone to this compound introduces the α,β-unsaturation. One effective method utilizes selenium dioxide as the oxidizing agent.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethoxy-2-butanone in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or GC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct. The filtrate is then carefully neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic pathway to this compound.

Applications in Drug Development and Natural Product Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules with biological activity.

-

Precursor to Conjugated Dienes and Dienals: As an α,β-unsaturated aldehyde, it can be readily converted into more complex conjugated systems, which are common motifs in natural products and pharmaceuticals.[1]

-

Role in Heterocyclic Synthesis: The 1,4-dicarbonyl relationship that can be unmasked from this compound makes it a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings, such as furans, pyrroles, and pyridazines, which are prevalent in drug molecules.

-

Flavor and Fragrance Industry: The compound and its derivatives are also utilized in the fragrance and flavor industry due to their specific chemical properties.[1]

While specific examples of its direct use in the synthesis of marketed drugs are not extensively documented, its precursor, 4,4-dimethoxy-2-butanone, is a key intermediate in the synthesis of the antiretroviral drug Nevirapine. This highlights the importance of this chemical scaffold in medicinal chemistry.

Safety and Handling

Given the lack of a specific safety data sheet for this compound, it is prudent to handle it with the same precautions as other reactive aldehydes and its precursor, 4,4-dimethoxy-2-butanone.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: The precursor is a flammable liquid, and it is reasonable to assume that this compound is also flammable. Keep away from heat, sparks, and open flames.

-

Stability: Aldehydes can be prone to oxidation and polymerization. It is advisable to store this compound under an inert atmosphere and in a cool, dark place.

Conclusion and Future Outlook

This compound is a promising and versatile synthetic intermediate with significant potential in organic synthesis. Its ability to act as a precursor to conjugated systems and as a masked dialdehyde makes it a valuable tool for the construction of complex molecular frameworks. While there is a notable lack of comprehensive experimental data for some of its physical properties and no readily available spectroscopic database entries, its synthetic utility is evident from the established chemistry of its precursor and the reactivity of its functional groups. Further research into the full characterization and exploration of its applications in the synthesis of bioactive molecules is warranted and will undoubtedly expand the synthetic chemist's toolbox.

References

Sources

An In-Depth Technical Guide to 4,4-Dimethoxy-2-butenal: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethoxy-2-butenal, a versatile bifunctional molecule with significant potential in organic synthesis. The document delves into its molecular structure, formula, and key physicochemical properties. Detailed theoretical analyses of its spectroscopic signatures, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are presented to aid in its characterization. Furthermore, this guide outlines robust synthetic protocols for its preparation, with a particular focus on the oxidation of 4,4-dimethoxy-2-butanone. The reactivity of this α,β-unsaturated aldehyde, particularly its utility as a building block in cycloaddition reactions and for the synthesis of complex molecular architectures, is thoroughly discussed, highlighting its value to the fields of medicinal chemistry and natural product synthesis.

Introduction

This compound, with the molecular formula C₆H₁₀O₃, is an organic compound that merges the functionalities of an α,β-unsaturated aldehyde and an acetal.[1] This unique combination of reactive sites makes it a valuable intermediate for the construction of complex molecular frameworks.[1] The conjugated system is susceptible to a variety of nucleophilic additions, while the acetal group serves as a protected aldehyde, which can be unveiled under specific acidic conditions. This dual reactivity profile allows for sequential and site-selective transformations, rendering it a strategic building block in multistep synthetic campaigns.[1] This guide aims to provide a detailed technical resource for researchers, covering the fundamental aspects of this compound, from its structural and spectroscopic properties to its synthesis and synthetic applications.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its reactivity and utility in organic synthesis.

Molecular Formula and Structure

The molecular formula of this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol .[1] The molecule possesses a four-carbon backbone, featuring a terminal aldehyde group, a carbon-carbon double bond in conjugation with the aldehyde, and a dimethyl acetal at the C4 position. The double bond is typically found in the more stable (E)-configuration.

Caption: Molecular structure of (2E)-4,4-Dimethoxy-2-butenal.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Polar Surface Area | 35.53 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| LogP (calculated) | 0.36040 | [1] |

The calculated LogP value suggests a moderate degree of hydrophilicity, indicating some solubility in aqueous phases.[1] The presence of three oxygen atoms allows it to act as a hydrogen bond acceptor, influencing its solubility in protic solvents.[1]

Spectroscopic Characterization (Theoretical)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.0 - 10.0 | Doublet (d) | ~7-8 |

| C2-H | 6.0 - 6.5 | Doublet of doublets (dd) | ~15-16, ~7-8 |

| C3-H | 6.5 - 7.0 | Doublet of doublets (dd) | ~15-16, ~5-6 |

| C4-H | 4.0 - 5.0 | Doublet (d) | ~5-6 |

| Methoxy-H | 3.3 - 3.7 | Singlet (s) | - |

The large coupling constant (~15-16 Hz) between the vinylic protons (C2-H and C3-H) is characteristic of a trans (E) configuration of the double bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the structure.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| C2 (vinylic) | 120 - 140 |

| C3 (vinylic) | 140 - 160 |

| C4 (acetal) | 100 - 110 |

| Methoxy (OCH₃) | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde, conjugated) | 1690 - 1720 | Strong |

| C=C (alkene, conjugated) | 1620 - 1650 | Medium |

| C-O (acetal) | 1050 - 1150 | Strong |

| =C-H (vinylic) | 3010 - 3100 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Medium, often two bands |

The conjugation of the double bond with the carbonyl group is expected to lower the stretching frequency of the C=O bond compared to a saturated aldehyde.[1]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 130.[1] Common fragmentation patterns are anticipated to include:

-

Loss of a methoxy group (-OCH₃): leading to a fragment at m/z 99.

-

Loss of methanol (-CH₃OH): resulting in a fragment at m/z 98.

-

Alpha-cleavage adjacent to the carbonyl group.

-

Cleavage of the acetal moiety.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the oxidation of 4,4-dimethoxy-2-butanone being a prominent method.

Synthesis of the Precursor: 4,4-Dimethoxy-2-butanone

The precursor, 4,4-dimethoxy-2-butanone, can be synthesized via a Claisen-Schmidt condensation between acetone and formaldehyde, followed by acetalization.[1]

Caption: Synthesis of 4,4-dimethoxy-2-butanone.

Oxidation of 4,4-Dimethoxy-2-butanone

A reliable method for the synthesis of this compound is the allylic oxidation of 4,4-dimethoxy-2-butanone using selenium dioxide (SeO₂).[1] This reagent selectively oxidizes the α-position to the ketone, introducing the carbon-carbon double bond.

Experimental Protocol: Selenium Dioxide Oxidation

-

Disclaimer: This is a representative protocol based on established procedures for similar selenium dioxide oxidations. Researchers should consult original literature and perform a thorough risk assessment before conducting any experiment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the precipitated selenium metal. The filtrate is then typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (2E)-4,4-dimethoxy-2-butenal.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, enabling a range of chemical transformations.

General Reactivity

As an α,β-unsaturated aldehyde, this compound can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and enamines, typically favor 1,4-addition.

The acetal moiety is stable under neutral and basic conditions but can be readily hydrolyzed with aqueous acid to reveal a second aldehyde functionality, further expanding its synthetic potential.

Role in Cycloaddition Reactions

The electron-deficient double bond in this compound makes it an excellent dienophile in Diels-Alder reactions.[2][3] This [4+2] cycloaddition with a conjugated diene provides a powerful and stereocontrolled method for the synthesis of substituted cyclohexene derivatives, which are common motifs in natural products and pharmaceuticals.[2][3]

Caption: General scheme of a Diels-Alder reaction with this compound.

Application as a Synthetic Building Block

This compound serves as a versatile building block for the synthesis of a variety of organic molecules.[1] Its derivatives are of interest in medicinal chemistry, and it is used in the fragrance and flavor industry.[1] The ability to introduce new functionalities at the aldehyde, the α- and β-carbons of the enal system, and the latent aldehyde at the C4 position makes it a valuable precursor for the synthesis of polyfunctional compounds.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its unique combination of an α,β-unsaturated aldehyde and an acetal group provides multiple avenues for chemical manipulation, making it an important tool for the construction of complex organic structures. This guide has provided a comprehensive overview of its molecular properties, theoretical spectroscopic characteristics, synthetic methodologies, and applications. Further research into the reactivity and applications of this versatile building block is warranted and is expected to unveil new synthetic strategies and lead to the discovery of novel bioactive compounds.

References

-

Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4,4-Dimethoxy-2-butenal from 4,4-dimethoxy-2-butanone

Abstract

The conversion of 4,4-dimethoxy-2-butanone to 4,4-dimethoxy-2-butenal represents a sophisticated synthetic challenge, requiring a strategic multi-step approach to achieve the dual objectives of functional group transformation and the introduction of α,β-unsaturation. A direct, single-step conversion is not feasible due to the inherent chemical functionalities of the starting material and target molecule. This guide presents a robust, five-step synthetic pathway designed for researchers and drug development professionals. The strategy is built upon a foundation of well-established, high-yielding reactions, beginning with the reduction of the ketone, followed by dehydration to form a key alkene intermediate. Subsequent functionalization via allylic substitution and selective oxidation ultimately furnishes the desired α,β-unsaturated aldehyde. Each step is detailed with mechanistic insights, causality behind procedural choices, and a comprehensive, self-validating experimental protocol to ensure reproducibility and success.

Strategic Analysis: Devising the Synthetic Pathway

The core transformation requires converting the methyl ketone moiety (-C(=O)CH₃) of 4,4-dimethoxy-2-butanone into an α,β-unsaturated aldehyde (-CH=CH-CHO). This necessitates a carefully planned sequence that addresses two primary chemical challenges:

-

Introduction of Unsaturation: A carbon-carbon double bond must be precisely installed between the C2 and C3 positions of the butanone backbone.

-

Functional Group Interconversion: The C1 methyl group must be oxidized to an aldehyde, while the C2 carbonyl is removed.

A further critical consideration is the preservation of the dimethyl acetal group at the C4 position, which is susceptible to hydrolysis under strongly acidic conditions. Our chosen pathway navigates these challenges by transforming the functional groups in a logical sequence that maximizes selectivity and yield.

The overall synthetic workflow is visualized below:

Experimental Protocols and Mechanistic Discussion

This section provides a detailed, step-by-step methodology for the synthesis, grounded in established chemical principles.

Step 1: Reduction of 4,4-Dimethoxy-2-butanone

-

Objective: To selectively reduce the ketone to a secondary alcohol, creating a functional group suitable for subsequent elimination.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild reducing agent that is highly chemoselective for aldehydes and ketones. Unlike stronger reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol and will not reduce other functional groups present, ensuring the integrity of the acetal. The reaction is typically high-yielding and procedurally simple.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethoxy-2-butanone (13.2 g, 100 mmol) and methanol (100 mL). Stir the solution until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: While maintaining the temperature below 10 °C, slowly add sodium borohydride (1.9 g, 50 mmol) in small portions over 30 minutes. Vigorous gas evolution (H₂) will be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid dropwise at 0 °C until the gas evolution ceases and the pH is neutral (~7).

-

Workup and Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4,4-dimethoxy-2-butanol as a colorless oil.

Step 2: Dehydration to 4,4-Dimethoxy-2-butene

-

Objective: To introduce the C2=C3 double bond via dehydration of the secondary alcohol.

-

Causality of Reagent Choice: Direct dehydration using strong mineral acids (e.g., H₂SO₄) would cleave the acid-sensitive acetal. Therefore, the use of phosphorus oxychloride (POCl₃) in pyridine is the preferred method. This combination converts the hydroxyl group into a good leaving group (a chlorophosphate ester) in situ, which is then eliminated via an E2 mechanism promoted by the pyridine base. This method operates under non-aqueous, basic conditions, preserving the acetal and typically favoring the formation of the more stable, internal (Zaitsev) alkene.

-

Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve the 4,4-dimethoxy-2-butanol (13.4 g, 100 mmol, from Step 1) in anhydrous pyridine (50 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Reagent Addition: Add phosphorus oxychloride (11.0 mL, 120 mmol) dropwise via the addition funnel over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 3 hours.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly pour it onto crushed ice (200 g). Carefully neutralize the mixture with concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL). Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent. The crude product is then purified by fractional distillation under reduced pressure to afford 4,4-dimethoxy-2-butene.

Step 3: Allylic Bromination with N-Bromosuccinimide (NBS)

-

Objective: To selectively functionalize the allylic C1 methyl group, preparing it for conversion to an alcohol.

-

Mechanistic Rationale: This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as AIBN or UV light, generates a bromine radical from NBS in low concentration. This bromine radical abstracts a hydrogen atom from the allylic position (the C1 methyl group) to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of NBS to regenerate the bromine radical and form the allylic bromide product. The use of NBS is critical as it maintains a very low concentration of HBr and Br₂, preventing competitive electrophilic addition to the double bond.

-

Reaction Setup: Combine 4,4-dimethoxy-2-butene (11.6 g, 100 mmol) and N-bromosuccinimide (18.7 g, 105 mmol) in a 250 mL flask with carbon tetrachloride (150 mL).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (164 mg, 1 mmol).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle for 4 hours. The reaction can be monitored by observing the dense succinimide byproduct forming at the bottom of the flask.

-

Workup: Cool the reaction to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified promptly, as allylic bromides can be unstable. Purification via vacuum distillation is recommended.

Step 4: Conversion of Allylic Bromide to Allylic Alcohol

-

Objective: To replace the bromine atom with a hydroxyl group, forming the direct precursor to the target aldehyde.

-

Causality of Reagent Choice: A direct Sₙ2 reaction with hydroxide can lead to competing E2 elimination, forming a conjugated diene. To circumvent this, a two-step sequence is employed. First, the bromide is displaced by acetate, a weaker base but good nucleophile, to form an ester. Second, the acetate ester is cleanly hydrolyzed (saponified) under basic conditions to yield the desired primary allylic alcohol. This sequence maximizes the yield of the substitution product.

-

Acetate Formation: In a round-bottom flask, dissolve the crude 1-bromo-4,4-dimethoxy-2-butene (~100 mmol) in glacial acetic acid (100 mL). Add anhydrous potassium acetate (14.7 g, 150 mmol) and stir the suspension vigorously.

-

Reaction: Heat the mixture at 100 °C for 6 hours.

-

Workup: Cool the reaction, pour it into water (300 mL), and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, then wash with brine. Dry over MgSO₄, filter, and remove the solvent in vacuo to yield the crude acetate ester.

-

Saponification: Dissolve the crude ester in methanol (120 mL). Add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (30 mL).

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Isolation and Purification: Neutralize the mixture with 2 M HCl. Remove most of the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude alcohol. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 4,4-dimethoxy-2-buten-1-ol.

Step 5: Selective Oxidation to this compound

-

Objective: To oxidize the primary allylic alcohol to the α,β-unsaturated aldehyde without affecting the double bond or acetal.

-

Causality of Reagent Choice: This final transformation requires a highly selective and mild oxidizing agent. Manganese dioxide (MnO₂) is the ideal reagent for this purpose.[1] It is a heterogeneous oxidant that specifically targets allylic and benzylic alcohols, leaving other alcohols, double bonds, and sensitive functional groups like acetals untouched. The reaction is clean, and the workup simply involves filtering off the solid manganese oxides. Alternative mild oxidants include Dess-Martin periodinane (DMP) or a Swern oxidation, but MnO₂ offers procedural simplicity.[2][3]

-

Reaction Setup: To a 500 mL flask, add a solution of 4,4-dimethoxy-2-buten-1-ol (13.0 g, 100 mmol) in dichloromethane (DCM) (200 mL).

-

Oxidant Addition: Add activated manganese dioxide (78 g, 900 mmol, ~9 equivalents by weight) in one portion.

-

Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor closely by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional DCM (100 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure (use minimal heat to avoid polymerization of the product). The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Data Summary and Reagent Table

The following table summarizes the key parameters for each step in the synthesis.

| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Approx. Time (h) | Expected Yield (%) |

| 1 | Ketone → Alcohol | NaBH₄ | Methanol | 0 → RT | 2 | 90-95 |

| 2 | Alcohol → Alkene | POCl₃, Pyridine | Pyridine | 0 → 60 | 4 | 75-85 |

| 3 | Alkene → Allyl Bromide | NBS, AIBN | CCl₄ | 77 | 4 | 70-80 |

| 4 | Bromide → Alcohol | 1. KOAc2. NaOH | 1. Acetic Acid2. MeOH/H₂O | 1. 1002. RT | 1. 62. 3 | 80-90 (over 2 steps) |

| 5 | Alcohol → Aldehyde | MnO₂ | Dichloromethane | RT | 4-8 | 85-95 |

References

A consolidated list of authoritative sources supporting the mechanistic claims and protocols described herein.

-

Corey, E. J.; Kim, C. U. "New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds". Journal of the American Chemical Society. 1972, 94(21), 7586–7587. [Link]

-

Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones". [Link]

-

Wikipedia. "Swern oxidation". [Link]

-

NROChemistry. "Corey-Kim Oxidation". [Link]

-

Organic Chemistry Portal. "Swern Oxidation". [Link]

-

Chemistry Steps. "Swern Oxidation Mechanism". [Link]

-

ReactionFlash. "Manganese Dioxide Oxidation". Common Conditions for Alcohol to Aldehyde. [Link]

-

Wikipedia. "Corey–Kim oxidation". [Link]

-

Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation". [Link]

-

Sharpless, K. B.; Gordon, K. M. "Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic". Journal of the American Chemical Society. 1976, 98(1), 300-301. [Link]

-

Organic Syntheses. "4,4-dimethoxy-2-butanone". Organic Syntheses. Coll. Vol. 5, p.743 (1973); Vol. 45, p.74 (1965). [Link]

-

Wikipedia. "Dess–Martin oxidation". [Link]

-

Organic Chemistry Portal. "Dess-Martin Oxidation". [Link]

-

Wikipedia. "Riley oxidation". [Link]

-

Chemistry LibreTexts. "17.6: α,β-Unsaturated Aldehydes and Ketones". [Link]

Sources

starting materials for 4,4-Dimethoxy-2-butenal synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4,4-Dimethoxy-2-butenal

Introduction

This compound, an α,β-unsaturated aldehyde featuring a protected aldehyde at the 4-position, is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic aldehyde and a masked carbonyl group, makes it a strategic building block for the construction of complex molecular architectures. It serves as a key precursor in the synthesis of various pharmaceuticals, including antiretroviral drugs like Nevirapine, and is integral to the production of highly efficient, low-toxicity herbicides and pyrimidine derivatives.[1]

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles. We will explore the most established industrial methods and present alternative pathways, offering researchers and drug development professionals the critical insights needed to make informed decisions in their synthetic endeavors.

Primary Synthetic Pathway: C3+C1 Annulation via a Ketone Intermediate

The most commercially viable and widely documented route to this compound begins with inexpensive and readily available starting materials: acetone and a formate ester. This pathway proceeds through the synthesis of a key intermediate, 4,4-dimethoxy-2-butanone, which is subsequently converted to the target α,β-unsaturated aldehyde.

Synthesis of the Key Intermediate: 4,4-Dimethoxy-2-butanone

The synthesis of 4,4-dimethoxy-2-butanone is a robust two-stage process involving a Claisen ester condensation followed by an acid-catalyzed acetalization.[1]

Starting Materials:

-

Acetone

-

Methyl Formate or Ethyl Formate

-

A strong base (e.g., Sodium Methoxide)

-

Methanol

-

A strong acid (e.g., Sulfuric Acid)

Causality Behind Experimental Choices: The reaction initiates with a Claisen condensation between acetone and a formate ester.[1] Sodium methoxide, a strong, non-nucleophilic base, is employed to deprotonate the α-carbon of acetone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and loss of the methoxide (or ethoxide) leaving group yields the sodium enolate of butenone.

While methyl formate is traditionally used, ethyl formate presents a more economical and practical alternative for large-scale production.[2] Its higher boiling point simplifies handling and storage, and the overall yield is comparable to that achieved with methyl formate.[2] The use of liquid sodium methoxide is also preferred over solid sodium methoxide to avoid the hazards associated with inhaling the fine powder and to simplify the operational workflow.[2]

The second stage involves the acid-catalyzed addition of methanol to the enol intermediate. Under strongly acidic conditions (e.g., concentrated sulfuric acid in methanol), the enolate is protonated, and the ketone undergoes acetalization at the terminal carbonyl group to form the stable 4,4-dimethoxy-2-butanone.

Caption: Synthesis of 4,4-dimethoxy-2-butanone intermediate.

Experimental Protocol: Synthesis of 4,4-Dimethoxy-2-butanone [2]

-

Preparation of Sodium Butenone Enolate: A mixture of acetone and ethyl formate (molar ratio of 1:1 to 1:4) is slowly added dropwise to liquid sodium methoxide (molar ratio to acetone of 0.5:1 to 2:1) heated to 30-60°C.

-

The reaction mixture is maintained at 30-60°C for 1-5 hours to ensure complete formation of the sodium butenone enolate suspension.

-

The solvent is removed via rotary evaporation to isolate the crude sodium butenone enolate as a solid.

-

Preparation of Crude 4,4-Dimethoxy-2-butanone: The isolated sodium butenone enolate is dissolved in methanol.

-

This solution is then added dropwise to a mixture of concentrated sulfuric acid (98%) and methanol, maintained at 25-40°C. The molar ratio of sulfuric acid to the enolate is kept between 0.5:1 and 3:1.

-

The reaction is held at 25-40°C for 3-6 hours.

-

After the reaction is complete, the mixture is neutralized with liquid sodium methoxide and filtered. The filtrate constitutes the crude 4,4-dimethoxy-2-butanone.

-

Purification: The crude product is purified by atmospheric distillation to recover methanol, followed by vacuum distillation to remove by-products and yield the final 4,4-dimethoxy-2-butanone product.

Conversion to this compound

The transformation of the ketone intermediate into the target α,β-unsaturated aldehyde requires a formylation reaction. This step introduces the aldehyde functionality at the C2 position. A common and effective method for this transformation is the Vilsmeier-Haack reaction.

Starting Materials:

-

4,4-Dimethoxy-2-butanone

-

Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)

-

Appropriate solvent (e.g., dichloromethane)

Mechanism: The Vilsmeier-Haack reaction involves the formylation of an electron-rich species. The 4,4-dimethoxy-2-butanone can be converted to an enamine by reaction with a secondary amine like pyrrolidine.[3] This enamine is sufficiently electron-rich to be formylated by the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final this compound.

Caption: Conversion of the ketone to the target aldehyde.

Alternative Synthetic Routes from C4 Precursors

While the C3+C1 pathway is dominant, alternative strategies starting from four-carbon synthons are also conceptually viable, though less documented for industrial-scale production.

From 1,1,3,3-Tetramethoxypropane

1,1,3,3-Tetramethoxypropane is a stable, commercially available precursor often used in the synthesis of pyrazole and pyrimidine derivatives.[4] Its structure is a protected form of malondialdehyde. A theoretical route to this compound could involve a selective reaction at one of the latent aldehyde positions. However, controlling the reactivity to achieve the desired butenal structure presents a significant synthetic challenge, as both ends of the molecule are chemically equivalent. Industrial use of its precursors, such as methyl vinyl ether, has also been difficult due to their gaseous state and high flammability.[4]

From Acrolein Dimethyl Acetal

Acrolein dimethyl acetal (3,3-dimethoxy-1-propene) provides a C3 fragment with the required acetal functionality already in place. The synthetic challenge lies in adding a C1 formyl group to the terminal carbon of the double bond. This would likely involve a hydroformylation reaction, which uses carbon monoxide and hydrogen in the presence of a metal catalyst (e.g., rhodium or cobalt) to introduce a formyl group. The regioselectivity of this reaction would be critical to ensure the formation of the desired linear aldehyde rather than the branched isomer.

Comparative Analysis of Starting Materials

The choice of starting material is dictated by factors including cost, scalability, safety, and the number of synthetic steps. The route commencing from acetone and formate esters is demonstrably superior for large-scale industrial applications.

| Starting Material | Synthetic Route | Advantages | Disadvantages | Scalability |

| Acetone & Ethyl Formate | Claisen condensation -> Acetalization -> Formylation | Inexpensive, readily available raw materials[2]; Established, high-yield process[2]; Safer alternatives (ethyl formate, liquid NaOMe) available[2]. | Multi-step synthesis; Requires handling of strong bases and acids. | Excellent |

| 1,1,3,3-Tetramethoxypropane | Functional group interconversion | C4 backbone is pre-formed. | Precursors can be hazardous and difficult to handle on a large scale[4]; Lacks clear, high-yield conversion pathway. | Poor to Moderate |

| Acrolein Dimethyl Acetal | Hydroformylation | Acetal group is pre-installed. | Requires specialized high-pressure equipment for hydroformylation; Control of regioselectivity can be challenging. | Moderate |

Conclusion

For researchers, scientists, and drug development professionals, the synthesis of this compound is most reliably and economically achieved through the multi-step pathway starting from acetone and ethyl formate . This method, centered on the formation of the 4,4-dimethoxy-2-butanone intermediate, is well-documented, scalable, and utilizes cost-effective materials. The causality-driven selection of reagents, such as preferring ethyl formate over methyl formate and liquid sodium methoxide over its solid counterpart, enhances the safety and economic viability of the process. While alternative routes from C4 precursors like 1,1,3,3-tetramethoxypropane or acrolein dimethyl acetal are theoretically possible, they present significant challenges in terms of reagent handling, reaction control, and scalability, making them less practical for large-scale production.

References

- CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. Google Patents.

-

4,4-dimethoxy-2-butanone - Organic Syntheses Procedure. Available at: [Link]

- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents.

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines - Crimson Publishers. Available at: [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Available at: [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - ResearchGate. Available at: [Link]

- US5457239A - Process for formylation of aromatic compounds - Google Patents.

- US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents.

-

Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one... - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 4,4-Dimethoxy-2-butenal for Advanced Synthesis

Introduction: Unveiling a Versatile C4 Building Block

In the landscape of modern synthetic chemistry, the demand for versatile and reactive building blocks is perpetual. 4,4-Dimethoxy-2-butenal, a seemingly simple C4 molecule, emerges as a potent synthon for drug development professionals and researchers in organic synthesis. Its structure, featuring an α,β-unsaturated aldehyde conjugated system and a protected aldehyde in the form of a dimethyl acetal, offers a rich and tunable reactivity profile. This guide provides an in-depth exploration of the core principles governing the reactivity and stability of (2E)-4,4-dimethoxybut-2-enal, moving beyond a mere listing of reactions to explain the causality behind its synthetic utility and the necessary protocols for its effective and safe implementation.[1]

Section 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectral properties. These data points are critical for reaction monitoring, quality control, and structural verification.

Physicochemical Properties

The key properties of (2E)-4,4-dimethoxybut-2-enal are summarized below. This information is essential for calculating molar equivalents and predicting its behavior in different solvent systems.

| Property | Value | Reference |

| IUPAC Name | (2E)-4,4-dimethoxybut-2-enal | [1] |

| CAS Number | 4093-49-6 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred |

| Class | α,β-Unsaturated Aldehyde | [1] |

Spectroscopic Signature

While detailed spectral assignments are not extensively published, the structure of this compound allows for reliable prediction of its key spectroscopic features, which are indispensable for confirming its identity and purity.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.5 ppm), the vinyl protons (~6.0-7.0 ppm) with characteristic trans coupling, the acetal proton (~4.5-5.0 ppm), and the two equivalent methoxy groups (~3.3 ppm).

-

¹³C NMR: The carbon spectrum would feature a highly deshielded aldehyde carbon (~190-200 ppm), two vinyl carbons in the 120-160 ppm region, the acetal carbon around 100-110 ppm, and the methoxy carbons near 50-60 ppm.[1]

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration is expected around 1690-1720 cm⁻¹, characteristic of an α,β-unsaturated aldehyde. A C=C stretch would also be visible in the 1600-1650 cm⁻¹ region.[1]

Section 2: The Duality of Reactivity: A Chemist's Playground

The synthetic power of this compound lies in its dual electrophilic nature and the latent functionality of the acetal group. Understanding how to selectively target these sites is key to harnessing its full potential.

Electrophilicity: 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The conjugated system of an α,β-unsaturated aldehyde presents two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). The regioselectivity of this attack is not arbitrary; it is a predictable outcome based on the nature of the nucleophile and the reaction conditions, often explained by the principles of kinetic versus thermodynamic control.[2]

-

1,2-Addition (Kinetic Control): Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to react under kinetic control. The attack is rapid, irreversible, and occurs at the most electrophilic site, the carbonyl carbon, leading to the formation of allylic alcohols.[1]

-

1,4-Addition (Thermodynamic Control): Softer, resonance-stabilized nucleophiles like amines, thiolates, or enolates favor the thermodynamically more stable 1,4-adduct.[3] This reaction, famously known as the Michael addition, proceeds via a stable enolate intermediate.[4]

Caption: Competing nucleophilic addition pathways for this compound.

The Acetal Group: A Masked Aldehyde

The dimethyl acetal at the C4 position is a robust protecting group, stable to basic and nucleophilic conditions. However, it is readily hydrolyzed under acidic conditions, revealing a second aldehyde functionality.[5][6] This transformation converts the molecule into a 1,4-dicarbonyl precursor, a cornerstone for many heterocyclic syntheses.[7]

The acid-catalyzed hydrolysis mechanism involves protonation of an acetal oxygen, converting it into a good leaving group (methanol).[5][8] This is followed by intramolecular assistance or attack by water, eventually leading to the release of the second equivalent of methanol and formation of the aldehyde.[6] The reaction is reversible, and driving it to completion requires an excess of water.[8]

Synthetic Applications in Heterocycle Synthesis

The true synthetic prowess of this compound is realized when its dual reactivity is exploited in tandem. A common and powerful strategy involves an initial reaction with a dinucleophile, followed by acid-catalyzed cyclization. For instance, reaction with a primary amine can lead to the formation of pyrroles. This strategy leverages the molecule as a synthetic equivalent of a 1,4-dicarbonyl compound, a key precursor in the renowned Paal-Knorr pyrrole synthesis .[9][10][11]

The general mechanism involves the reaction of a 1,4-dicarbonyl compound (unmasked from the acetal) with a primary amine.[12] The amine attacks one carbonyl to form a hemiaminal, which then cyclizes onto the second carbonyl. A series of dehydration steps ultimately furnishes the aromatic pyrrole ring.[9][13] This powerful transformation allows for the rapid construction of complex and often biologically active heterocyclic scaffolds.[14][15][16]

Section 3: Stability, Storage, and Handling: A Protocol for Integrity

As a reactive α,β-unsaturated aldehyde, this compound is susceptible to degradation.[17][18] Adherence to strict storage and handling protocols is not merely a safety precaution but a prerequisite for reproducible and successful synthetic outcomes.

Intrinsic Instability Pathways

Researchers must be vigilant for three primary degradation pathways:

-

Polymerization: Like many α,β-unsaturated carbonyls, this compound can undergo polymerization, especially when exposed to light, heat, or acidic/basic impurities.[2] This often manifests as a noticeable increase in viscosity or the formation of a solid residue.

-

Oxidation: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid. This can be accelerated by light and trace metal impurities.[17]

-

Hydrolysis: The acetal group, while stable in base, can be slowly hydrolyzed by atmospheric moisture, especially if acidic impurities are present.

Caption: Primary degradation pathways for this compound.

Self-Validating Storage and Handling Protocol

To ensure the integrity of this compound, the following self-validating protocol is mandatory.

Step 1: Initial Receipt and Quality Control

-

Upon receipt, immediately perform a quality control check via ¹H NMR.

-

Causality: This establishes a baseline for the material's purity. The presence of signals corresponding to the carboxylic acid or polymerized material indicates initial degradation.

-

Record the date of receipt and the date the container is first opened directly on the bottle.[19]

Step 2: Aliquoting and Inert Atmosphere Storage

-

If the entire quantity will not be used promptly, aliquot the material into smaller, appropriately sized vials under an inert atmosphere (e.g., argon or nitrogen).

-

Causality: This minimizes repeated exposure of the bulk material to air and moisture each time it is used, significantly reducing the rate of oxidation and hydrolysis.[20]

-

Use vials with PTFE-lined caps to prevent contamination from the cap liner.

Step 3: Storage Conditions

-

Store all vials in a flammable liquids storage cabinet at a reduced temperature (2-8 °C).[19][21]

-

Causality: Low temperatures slow the rates of all degradation reactions, including polymerization. Storing in a designated flammables cabinet mitigates fire risk.[22]

-

Protect from light by storing in amber vials or by wrapping clear vials in aluminum foil.

-

Causality: Light can initiate radical polymerization.

Step 4: Periodic Stability Assessment

-

For long-term storage, re-analyze an aliquot by ¹H NMR every 3-6 months.

-

Causality: This self-validating step ensures the material remains suitable for use. A decrease in the aldehyde proton's integral or the appearance of new peaks signals that the material's integrity is compromised.

Step 5: Safe Handling

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

-

Causality: As with most aldehydes, it is volatile and should be considered an irritant. Proper PPE and ventilation are crucial to minimize exposure.[23]

Section 4: Field-Proven Methodology: Paal-Knorr Pyrrole Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 2,5-dimethyl-1-phenylpyrrole, illustrating the utility of a 1,4-dicarbonyl precursor (which can be derived from this compound) in a classic Paal-Knorr synthesis.[12]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize a substituted pyrrole via the acid-catalyzed condensation of a 1,4-diketone and a primary amine.

Materials:

-

2,5-Hexanedione (1,4-dicarbonyl precursor)

-

Aniline (primary amine)

-

Methanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

-

0.5 M Hydrochloric Acid (for precipitation)

-

Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus

Procedure:

-

Reagent Combination: In a round-bottom flask, combine aniline (186 mg, 2.0 mmol) and 2,5-hexanedione (228 mg, 2.0 mmol) in methanol (0.5 mL).[12]

-

Scientist's Note: The 1:1 stoichiometry is crucial. Methanol serves as a solvent to ensure homogeneity.

-

-

Catalyst Addition: Carefully add one drop of concentrated hydrochloric acid to the mixture.[12]

-

Causality: The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine, thereby catalyzing the initial hemiaminal formation.[10]

-

-

Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

Scientist's Note: The elevated temperature accelerates the cyclization and subsequent dehydration steps. Monitor the reaction progress by TLC if desired.

-

-

Product Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid.[12]

-

Causality: The product is typically less soluble in the acidic aqueous medium than the starting materials, causing it to precipitate.

-

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Purification: Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[12]

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and NMR spectroscopy.

-

Conclusion

This compound is a powerful and versatile building block whose utility is directly proportional to the researcher's understanding of its nuanced reactivity and stability. By appreciating the delicate balance between 1,2- and 1,4-addition, leveraging the latent functionality of the acid-labile acetal, and adhering to rigorous handling and storage protocols, scientists can confidently and reproducibly employ this reagent in the synthesis of complex heterocycles and other valuable molecular architectures. The principles and protocols outlined in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this important C4 synthon.

References

-

Amarnath, V., Anthony, D. C., Amarnath, K., Valentine, W. M., Wetterau, L. A., & Graham, D. G. (1991). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924–6931. Available at: [Link]

-

RGMCET. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 18, 2026, from [Link]

-

Ashenhurst, J. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved January 18, 2026, from [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Available at: [Link]

-

Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved January 18, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

-

Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science, 2(4). Available at: [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved January 18, 2026, from [Link]

-

Sentis, M., et al. (2021). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials, 33(17), 6735-6754. Available at: [Link]

-

Alderton, A. L., Faustman, C., Liebler, D. C., & Hill, D. W. (1999). alpha,beta-unsaturated aldehydes accelerate oxymyoglobin oxidation. Journal of Agricultural and Food Chemistry, 47(8), 3140-3144. Available at: [Link]

-

Bower, J. F., et al. (2016). Heterocycle-derived β-S-enals as bifunctional linchpins for the catalytic synthesis of saturated heterocycles. Chemical Science, 7(5), 3234-3238. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 18, 2026, from [Link]

-

REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines. Retrieved January 18, 2026, from [Link]

-

Science.gov. (n.d.). alpha beta-unsaturated carbonyl: Topics. Retrieved January 18, 2026, from [Link]

-

Chem Help ASAP. (2020, March 31). Michael addition example reactions [Video]. YouTube. Retrieved January 18, 2026, from [Link]

-

University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved January 18, 2026, from [Link]

-

Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved January 18, 2026, from [Link]

-

Neff, R. K., & Schindler, C. S. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 114(16), 7874-7919. Available at: [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved January 18, 2026, from [Link]

-

The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved January 18, 2026, from [Link]

-

Ludwig, J. R., & Schindler, C. S. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Chemical Society Reviews, 50(18), 10256-10307. Available at: [Link]

-

Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved January 18, 2026, from [Link]

-

Zhang, L., et al. (2010). A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix in MALDI TOF MS: chemical adduction of matrix to analyte amino groups. Journal of Mass Spectrometry, 45(10), 1195-1202. Available at: [Link]

Sources

- 1. Buy (2E)-4,4-Dimethoxybut-2-enal | 18778-96-6 [smolecule.com]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Michael Addition [organic-chemistry.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. osti.gov [osti.gov]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alpha,beta-unsaturated aldehydes accelerate oxymyoglobin oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]

- 19. vumc.org [vumc.org]

- 20. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 21. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]

- 22. towson.edu [towson.edu]

- 23. documents.uow.edu.au [documents.uow.edu.au]

The Dual-Faced Reactivity of α,β-Unsaturated Aldehydes: A Technical Guide to Their Electrophilicity in Drug Discovery and Beyond

Abstract

α,β-Unsaturated aldehydes represent a pivotal class of organic molecules, characterized by a unique electronic framework that imparts a distinct and tunable electrophilicity. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these compounds, with a particular focus on their significance for researchers, scientists, and drug development professionals. We will dissect the electronic underpinnings of their reactivity, delve into the mechanistic nuances of their characteristic reactions, and explore the factors that modulate their electrophilic character. Furthermore, this guide will illuminate the burgeoning role of α,β-unsaturated aldehydes as "warheads" in the design of targeted covalent inhibitors, a paradigm shift in modern pharmacology. Finally, we will present both experimental and computational methodologies for the precise quantification of their electrophilicity, offering a practical toolkit for their application in research and development.

The Electronic Architecture of Reactivity: Beyond the Carbonyl

The reactivity of α,β-unsaturated aldehydes is a direct consequence of the conjugated system formed by the carbon-carbon double bond and the carbonyl group.[1][2] This conjugation creates a delocalized π-electron system, leading to a polarization of electron density across the molecule.[1] Resonance structures vividly illustrate this phenomenon, revealing that both the carbonyl carbon and the β-carbon bear a partial positive charge, rendering them electrophilic.[3][4][5]

However, the reactivity of these two electrophilic sites is not equal. The β-carbon's electrophilicity is a classic example of "vinylogy," where the influence of the electron-withdrawing carbonyl group is transmitted through the conjugated double bond.[4] This makes the β-carbon a "soft" electrophilic center, preferentially attacked by "soft" nucleophiles.[1][6]

Diagram 1: Resonance Structures of an α,β-Unsaturated Aldehyde

Caption: Resonance delocalization in α,β-unsaturated aldehydes creates two electrophilic centers.

The Michael Addition: A Symphony of Conjugate Reactivity

The quintessential reaction of α,β-unsaturated aldehydes is the Michael addition, a conjugate nucleophilic addition to the β-carbon.[3][7][8] This reaction is of paramount importance in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8]

The mechanism proceeds through the attack of a nucleophile (the Michael donor) on the electrophilic β-carbon (the Michael acceptor).[9] This initial attack generates a resonance-stabilized enolate intermediate, which is a key feature of this reaction.[3] Subsequent protonation of the enolate at the α-carbon yields the final 1,4-addition product.[4]

The nature of the nucleophile plays a crucial role in determining the regioselectivity of the attack. Weakly basic nucleophiles, such as enolates, amines, and thiols, favor the 1,4-conjugate addition (Michael addition).[3][9] In contrast, strongly basic and "harder" nucleophiles, like organolithium and Grignard reagents, tend to favor 1,2-addition directly to the carbonyl carbon.[3]

Diagram 2: Generalized Mechanism of the Michael Addition

Caption: The Michael addition proceeds via a resonance-stabilized enolate intermediate.

Modulating Electrophilicity: A Toolkit for Fine-Tuning Reactivity

The inherent electrophilicity of α,β-unsaturated aldehydes is not static; it can be rationally modulated by altering the molecular structure. Understanding these modulatory factors is critical for designing molecules with specific reactivity profiles.

3.1. Electronic Effects:

-

Substituents on the Double Bond: Electron-donating groups (EDGs) attached to the α or β-carbon decrease electrophilicity by increasing the electron density of the double bond, making it less susceptible to nucleophilic attack.[10] Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity by further polarizing the conjugated system.[2][10] For instance, α-halosubstituted α,β-unsaturated aldehydes exhibit increased reactivity.[11][12]

-

Aromatic Substitution: The presence of an aromatic ring in conjugation with the aldehyde can influence reactivity through both resonance and inductive effects.

3.2. Steric Effects:

-

Bulky substituents near the β-carbon can sterically hinder the approach of a nucleophile, thereby reducing the rate of Michael addition.[10] This principle can be exploited to favor 1,2-addition over 1,4-addition by making the β-carbon less accessible.[9]

Table 1: Factors Influencing the Electrophilicity of α,β-Unsaturated Aldehydes

| Factor | Effect on Electrophilicity at β-Carbon | Rationale |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Decrease | Increase electron density of the π-system.[10] |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Halogens) | Increase | Decrease electron density of the π-system.[2][10] |

| Steric Hindrance at β-carbon | Decrease | Physically impedes the approach of the nucleophile.[10] |

α,β-Unsaturated Aldehydes in Drug Discovery: The Rise of Covalent Inhibitors

The unique reactivity of α,β-unsaturated aldehydes has positioned them as powerful tools in drug discovery, particularly in the design of targeted covalent inhibitors (TCIs).[13][14] TCIs form a stable, covalent bond with their target protein, often a nucleophilic amino acid residue like cysteine within the active site.[15][16] This irreversible or long-lived inhibition offers several advantages over traditional non-covalent inhibitors, including:

-

Enhanced Potency and Duration of Action: The formation of a covalent bond leads to a prolonged and often irreversible inhibition of the target protein, resulting in sustained therapeutic effects at lower doses.[13][16][17]

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs.[15]

-

Targeting "Undruggable" Proteins: The high affinity and specificity of covalent binding can enable the targeting of proteins with shallow or poorly defined binding pockets, which are often considered "undruggable" by conventional small molecules.[16]

The α,β-unsaturated carbonyl moiety serves as the "warhead" in these inhibitors, poised to react with a nucleophilic residue on the target protein via a Michael addition.[15][16] A notable example is the use of acrylamide warheads in kinase inhibitors like ibrutinib and dacomitinib.[15]

However, the design of covalent inhibitors requires a careful balance. The electrophilicity of the warhead must be sufficient to react with the intended target but not so high as to cause off-target reactions with other cellular nucleophiles, which could lead to toxicity.[6][18]

Diagram 3: Covalent Inhibition by an α,β-Unsaturated Aldehyde Warhead

Caption: Covalent inhibitors first bind non-covalently, followed by an irreversible Michael addition.

Quantifying Electrophilicity: Experimental and Computational Approaches

The ability to quantitatively assess the electrophilicity of α,β-unsaturated aldehydes is crucial for both fundamental reactivity studies and the rational design of covalent inhibitors.

5.1. Experimental Quantification

Kinetic studies are the gold standard for experimentally determining electrophilicity. By measuring the second-order rate constants for the reaction of a series of α,β-unsaturated aldehydes with a standard set of nucleophiles, a relative reactivity scale can be established.[19]

Experimental Protocol: Kinetic Analysis of Michael Addition

-

Reagent Preparation: Prepare stock solutions of the α,β-unsaturated aldehyde and a suitable nucleophile (e.g., glutathione, N-acetylcysteine) in a buffered aqueous solution or an appropriate organic solvent.

-

Reaction Initiation: Mix the reactant solutions at a controlled temperature in a UV-Vis spectrophotometer cuvette or an NMR tube.

-

Data Acquisition: Monitor the disappearance of the α,β-unsaturated aldehyde's characteristic UV absorbance or the appearance of the product's NMR signals over time.

-

Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant (k).

-

Electrophilicity Parameter Derivation: The Mayr electrophilicity parameter (E) can be derived from the linear free-energy relationship: log k = sN(N + E), where sN and N are the nucleophile-specific parameters.[19][20]

5.2. Computational Quantification

Computational chemistry offers a powerful and high-throughput alternative for estimating electrophilicity.

-

Conceptual Density Functional Theory (DFT): Several reactivity indices derived from DFT can be used to quantify electrophilicity. The global electrophilicity index (ω), defined as ω = μ²/2η (where μ is the electronic chemical potential and η is the chemical hardness), provides a measure of the energy stabilization upon accepting electrons.[1][21][22]

-

Frontier Molecular Orbital (FMO) Theory: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with electrophilicity. A lower LUMO energy indicates a greater propensity to accept electrons.[1]

-

Methyl Anion Affinity (MAA): The calculated affinity of a molecule for a methyl anion has shown good correlation with experimental electrophilicity parameters and is considered a reliable method for estimating electrophilic reactivity.[19][23]

Table 2: Comparison of Methods for Quantifying Electrophilicity

| Method | Type | Principle | Advantages | Limitations |

| Kinetic Studies | Experimental | Measurement of reaction rates with standard nucleophiles.[19] | Direct measure of reactivity; provides empirical parameters (e.g., Mayr's E).[19][20] | Time-consuming; requires synthesis of compounds; solubility can be an issue. |

| Global Electrophilicity Index (ω) | Computational | Based on conceptual DFT; measures energy stabilization upon electron acceptance.[1][21][22] | Provides a theoretical, absolute scale of electrophilicity.[20] | Correlation with experimental reactivity can be variable.[19] |

| LUMO Energy | Computational | Based on FMO theory; lower energy indicates higher electrophilicity.[1] | Computationally inexpensive. | Often shows poor correlation with experimental reactivity.[19] |

| Methyl Anion Affinity (MAA) | Computational | Calculation of the energy released upon reaction with a methyl anion.[19][23] | Good correlation with experimental electrophilicity.[19][23] | Computationally more demanding than simpler indices. |

Conclusion